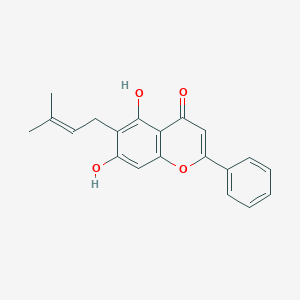

6-Prenylchrysin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10-11,21,23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXNWJHCSFYZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332054 | |

| Record name | 6-(3,3-DMA)chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50678-91-6 | |

| Record name | 6-(3,3-DMA)chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations of 6 Prenylchrysin

Modulation of Cellular Biological Pathways

Antioxidant System Interactions

6-Prenylchrysin, a prenylated flavonoid, demonstrates significant antioxidant properties. smolecule.com It actively scavenges free radicals, which helps to protect cells from oxidative stress. smolecule.com The addition of a prenyl group to the chrysin (B1683763) structure enhances its bioactivity compared to non-prenylated flavonoids. smolecule.com This structural feature is crucial for its ability to participate in oxidation-reduction reactions, thereby mitigating cellular damage caused by reactive oxygen species. smolecule.com

Anti-inflammatory Signaling Pathway Modulation

Scientific studies indicate that 6-prenylchrysin can inhibit inflammatory pathways, positioning it as a compound of interest for addressing inflammatory conditions. smolecule.com Research has shown that it can reduce the production of pro-inflammatory cytokines. For instance, 6-prenylchrysin has demonstrated anti-inflammatory effects in lipopolysaccharide-induced macrophages. smolecule.com Its parent compound, chrysin, is known to interfere with signaling pathways associated with inflammation, such as the NF-κB and ERK/Akt pathways, suggesting a similar mechanism for its prenylated derivative. nih.gov

Anticancer Modulatory Effects in Preclinical Cell Models

In preclinical settings, 6-prenylchrysin has shown potential in modulating signaling pathways involved in cancer cell proliferation and apoptosis (programmed cell death). smolecule.com The parent compound, chrysin, has been observed to induce apoptosis through various mechanisms, including the activation of caspases, regulation of the Bcl-2 protein family, and induction of oxidative stress. nih.gov It also exhibits anti-metastatic and anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). nih.gov 6-Prenylchrysin is being explored for its potential as a therapeutic agent in drug development, particularly for its anticancer properties. smolecule.com

Specific Biological Target Engagements

Breast Cancer Resistance Protein (ABCG2) Inhibition Studies

6-Prenylchrysin has been identified as a potent and specific inhibitor of the Breast Cancer Resistance Protein (ABCG2), an ATP-binding cassette (ABC) transporter. nih.govaacrjournals.org The overexpression of ABCG2 in cancer cells leads to multidrug resistance by actively pumping chemotherapeutic drugs out of the cells. nih.gov Structure-activity relationship studies have revealed that flavones are more effective inhibitors of ABCG2 than other types of flavonoids like flavonols and isoflavones. nih.govfrontiersin.org The prenylation at the 6th position of the chrysin structure was found to have a strong positive effect on its inhibitory potency. nih.govaacrjournals.org In fact, the potency of 6-prenylchrysin is comparable to the well-known ABCG2 inhibitor GF120918, with an IC50 value of approximately 0.3 micromolar. nih.gov

Notably, 6-prenylchrysin appears to be specific for ABCG2, as studies have shown no significant interaction with other multidrug resistance transporters like P-glycoprotein (MDR1) or MRP1. nih.govaacrjournals.org While it did not alter the ATPase activity of wild-type ABCG2, it did stimulate the ATPase activity of a mutant version of the protein. nih.govplos.org

The following table presents data on the inhibitory concentration (IC50) of 6-prenylchrysin and related compounds on ABCG2 in transfected HEK-293 cells.

| Compound | Inhibitory Concentration (IC50) in µM |

| 6-Prenylchrysin | 0.29 ± 0.06 frontiersin.org |

| Tectochrysin | 3.0 ± 0.9 frontiersin.org |

| Chrysin | 4.6 ± 0.5 frontiersin.org |

Impact on Multidrug Efflux Mechanisms

The inhibition of ABCG2 by 6-prenylchrysin has a direct impact on multidrug efflux mechanisms, effectively reversing resistance to certain chemotherapy drugs. nih.govacs.org By blocking the efflux function of ABCG2, 6-prenylchrysin increases the intracellular concentration of anticancer drugs, thereby sensitizing resistant cancer cells to treatment. nih.govencyclopedia.pub

Studies have demonstrated that 6-prenylchrysin can efficiently sensitize wild-type ABCG2-transfected cells to the chemotherapeutic agent mitoxantrone (B413) at a concentration of 0.5 micromolar. nih.govaacrjournals.orgjournal-dtt.org This sensitizing effect was also observed with SN-38, the active metabolite of irinotecan. acs.org The ability of 6-prenylchrysin to reverse ABCG2-mediated drug transport, combined with its low intrinsic cytotoxicity, makes it a promising candidate for overcoming multidrug resistance in cancer therapy. nih.govencyclopedia.pub

The table below summarizes the effect of 6-prenylchrysin in sensitizing ABCG2-overexpressing cells to chemotherapeutic agents.

| Cell Type | Chemotherapeutic Agent | Effect of 6-Prenylchrysin |

| Wild-type ABCG2-transfected cells | Mitoxantrone | Efficiently sensitized cell growth nih.gov |

| HEK293-ABCG2 cells | Mitoxantrone | Nearly full chemosensitization acs.org |

| HEK293-ABCG2 cells | SN-38 | Nearly full chemosensitization acs.org |

Sensitization of Drug-Resistant Cellular Models to Chemotherapeutic Agents

6-Prenylchrysin has been identified as a potent agent for sensitizing multidrug-resistant (MDR) cancer cells to chemotherapeutic drugs. nih.govd-nb.infojournal-dtt.org This sensitization effect is primarily achieved through the inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). nih.govfrontiersin.org Overexpression of ABCG2 in cancer cells leads to the efflux of cytotoxic drugs, thereby reducing their intracellular concentration and effectiveness. d-nb.infowjgnet.com

Research has demonstrated that 6-prenylchrysin can effectively reverse ABCG2-mediated MDR in various cancer cell models. For instance, in HEK293 cells engineered to overexpress ABCG2, 6-prenylchrysin significantly increased the cytotoxicity of mitoxantrone, a known ABCG2 substrate. ucl.ac.be At a concentration of 0.5 µmol/L, 6-prenylchrysin was able to sensitize wild-type ABCG2-expressing cells to mitoxantrone. nih.govjournal-dtt.org This compound shows low intrinsic cytotoxicity, which makes it a promising candidate for use in combination with conventional chemotherapy. nih.gov The mechanism underlying this sensitization is the direct inhibition of the ABCG2 transporter's efflux function, leading to an accumulation of chemotherapeutic agents within the resistant cancer cells. mdpi.com

Table 1: Sensitization of Drug-Resistant Cells by 6-Prenylchrysin

| Cell Line | Chemotherapeutic Agent | 6-Prenylchrysin Concentration (µM) | Effect |

| ABCG2-transfected HEK-293 | Mitoxantrone | 0.5 | Efficiently sensitized cells to mitoxantrone. nih.govresearchgate.net |

| NCI-H460/MX20 | Mitoxantrone | 10 | Reversed mitoxantrone resistance. nih.gov |

Differential Effects on Wild-Type Versus Mutant ABCG2 Activity

The activity of 6-prenylchrysin is influenced by genetic variations within the ABCG2 transporter. A common mutation at amino acid position 482 of ABCG2, where arginine (R) is replaced by threonine (T) or glycine (B1666218) (G), alters the transporter's resistance profile and its interaction with inhibitors. nih.gov

Studies have revealed that 6-prenylchrysin exhibits differential inhibitory effects on wild-type (R482) versus mutant (T482) ABCG2. It is a more potent inhibitor of the wild-type ABCG2. nih.gov For instance, the IC50 value for 6-prenylchrysin inhibiting mitoxantrone efflux was 0.29 ± 0.06 µM in cells with wild-type ABCG2, whereas it was significantly higher for the T482 mutant, indicating lower potency. researchgate.net While 0.5 µmol/L of 6-prenylchrysin was sufficient to sensitize cells with wild-type ABCG2 to mitoxantrone, higher concentrations were needed to achieve a similar effect in cells with the mutant transporter. nih.gov This suggests that the amino acid at position 482 is a key determinant for the inhibitory action of 6-prenylchrysin. nih.gov

Table 2: Differential Inhibition of Wild-Type vs. Mutant ABCG2 by 6-Prenylchrysin

| ABCG2 Variant | IC50 for Mitoxantrone Efflux Inhibition (µM) | Cell Model |

| Wild-Type (R482) | 0.29 ± 0.06 | R482 ABCG2-transfected HEK-293 cells researchgate.net |

| Mutant (T482) | 3.6 ± 1.9 | T482 ABCG2-transfected HEK-293 cells researchgate.net |

Interaction with Other Drug Transporter Systems (Specificity Studies)

The clinical potential of a chemosensitizer is greatly enhanced by its specificity for the target transporter, as this minimizes off-target effects. Investigations into the specificity of 6-prenylchrysin have shown that it is a potent and specific inhibitor of ABCG2. nih.govplos.org

At concentrations that effectively inhibit ABCG2, 6-prenylchrysin has been found to have no significant interaction with other major ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1). nih.govplos.org This specificity has been confirmed in various studies where 6-prenylchrysin did not reverse MDR mediated by P-gp or MRP1. plos.org This high specificity for ABCG2 suggests a lower likelihood of adverse drug interactions and off-target toxicities, making 6-prenylchrysin a more attractive candidate for further development. plos.org

Table 3: Specificity of 6-Prenylchrysin for ABC Transporters

| Transporter | Effect of 6-Prenylchrysin |

| ABCG2 | Potent inhibitor nih.gov |

| P-glycoprotein (ABCB1) | No interaction detected nih.govplos.org |

| MRP1 (ABCC1) | No interaction detected nih.govplos.org |

Potential Interactions with Proteins Involved in Cancer Progression

Beyond its well-documented role as an ABCG2 inhibitor, emerging evidence suggests that flavonoids, the class of compounds to which 6-prenylchrysin belongs, can interact with various proteins and signaling pathways involved in cancer progression. While direct studies on 6-prenylchrysin are limited in this area, the broader family of flavonoids is known to modulate key cellular processes that contribute to malignancy.

One of the critical pathways often dysregulated in cancer is the signal transducer and activator of transcription (STAT) signaling pathway, particularly STAT3. frontiersin.org STAT3 is a transcription factor that, when activated, promotes cell proliferation, survival, and differentiation. frontiersin.org Its upregulation is observed in many solid tumors and resistant cancers. frontiersin.org Certain flavonoids have been shown to inhibit STAT3, suggesting a potential mechanism for overcoming MDR. frontiersin.org

Furthermore, flavonoids can influence other cancer-related pathways. For example, some flavonoids regulate the expression of hypoxia-inducible factor-1α (HIF-1α), a protein that helps cancer cells adapt to low-oxygen environments and can induce the expression of ABC transporters like ABCG2. frontiersin.org Others have been shown to affect the cell cycle by down-regulating proteins such as cyclin D1, thereby enhancing the efficacy of chemotherapeutic drugs. frontiersin.org While these interactions have not been specifically demonstrated for 6-prenylchrysin, they represent plausible areas for future investigation into its full therapeutic potential.

Mechanism of Action Elucidation for 6 Prenylchrysin

Molecular-Level Interactions and Enzymatic Modulation

The efficacy of 6-prenylchrysin at a molecular level is defined by its specific interactions with proteins and its ability to modulate enzymatic functions. These interactions are foundational to its broader cellular effects.

Binding Affinity and Specificity Investigations (e.g., Molecular Docking)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com Studies utilizing this technique have provided insights into the binding of 6-prenylchrysin to its molecular targets.

Research has shown that 6-prenylchrysin exhibits a notable binding affinity for the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). smolecule.comjournal-dtt.org The potency of 6-prenylchrysin's inhibition of ABCG2 is comparable to that of GF120918, with an IC50 value of 0.3 micromol/L. nih.gov The prenyl group at the sixth position of the chrysin (B1683763) structure significantly enhances its bioactivity compared to its non-prenylated counterpart. smolecule.com

Structure-activity relationship studies have further elucidated the chemical features that govern its binding. Flavones, as a class, are more effective inhibitors of ABCG2 than flavonols, isoflavones, and flavanones. nih.govfrontiersin.org Specifically, a hydroxyl group at position 5 and a prenyl group at position 6 on the A ring of the flavone (B191248) structure, combined with a 2,3-double bond on the C ring and no hydroxyl group on the B ring, are key for potent inhibition. nih.govresearchgate.net

Importantly, 6-prenylchrysin demonstrates specificity for ABCG2, with no significant interaction detected with other ABC transporters like P-glycoprotein (ABCB1) or multidrug resistance-associated protein 1 (MRP1/ABCC1). nih.govresearchgate.net However, mutations in the ABCG2 protein, such as the R482T mutation, can diminish the inhibitory effect of 6-prenylchrysin. nih.gov Despite this, the binding of 6-prenylchrysin to the purified wild-type and R482T mutant ABCG2 was found to be similar, suggesting the mutation's impact is not on the initial binding but on subsequent transport dynamics. nih.gov

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 6-Prenylchrysin | 0.29 ± 0.06 | R482 ABCG2-transfected HEK-293 | frontiersin.org |

| Chrysin | 4.6 ± 0.5 | R482 ABCG2-transfected HEK-293 | frontiersin.org |

| Tectochrysin | 3.0 ± 0.9 | R482 ABCG2-transfected HEK-293 | frontiersin.org |

Influence on ABCG2 ATPase Activity

The function of ABC transporters is intrinsically linked to their ability to hydrolyze ATP, a process that fuels the efflux of substrates. plos.org The influence of 6-prenylchrysin on the ATPase activity of ABCG2 is complex and appears to be dependent on the mutational status of the protein.

In studies with wild-type ABCG2, 6-prenylchrysin did not alter the basal ATPase activity. nih.govresearchgate.net This is in contrast to other inhibitors like GF120918, which strongly inhibit the ATPase activity of the wild-type protein. nih.gov However, in the case of the mutant R482T ABCG2, 6-prenylchrysin, along with other inhibitors, was found to stimulate its ATPase activity. nih.govresearchgate.netplos.org This suggests a different mechanism of interaction with the mutant form of the transporter.

Cellular Process Regulation

Beyond its direct molecular interactions, 6-prenylchrysin exerts significant influence over fundamental cellular processes, particularly those implicated in cancer progression.

Interference with Cell Proliferation Pathways

The uncontrolled proliferation of cells is a hallmark of cancer. jcancer.org Research indicates that 6-prenylchrysin possesses antiproliferative properties. semanticscholar.org It has been shown to inhibit the growth of cancer cells, and this effect is particularly notable in the context of sensitizing resistant cells to chemotherapeutic agents. journal-dtt.orgnih.gov For instance, at a concentration of 0.5 µmol/L, 6-prenylchrysin efficiently sensitized wild-type ABCG2-transfected cells to the anticancer drug mitoxantrone (B413). nih.gov

Apoptosis Induction Mechanisms in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. jcancer.orgfrontiersin.org Evasion of apoptosis is a key factor in tumor development and drug resistance. nih.gov While the direct apoptotic mechanisms of 6-prenylchrysin are not as extensively detailed as its effects on multidrug resistance, its ability to sensitize cancer cells to chemotherapeutic agents implies an indirect role in promoting apoptosis. By inhibiting the efflux of pro-apoptotic drugs, 6-prenylchrysin allows these agents to accumulate within the cancer cells and exert their cell-killing effects.

Reversal of Multidrug Resistance Phenotypes in Preclinical Models

One of the most significant and well-documented activities of 6-prenylchrysin is its ability to reverse multidrug resistance (MDR) in cancer cells. globalauthorid.comcapes.gov.br MDR, often mediated by the overexpression of ABC transporters like ABCG2, is a major impediment to successful chemotherapy. nih.gov

6-Prenylchrysin has been identified as a potent and specific inhibitor of ABCG2, effectively reversing its drug-efflux function. journal-dtt.orgnih.govjournal-dtt.org In preclinical models, 6-prenylchrysin has been shown to sensitize ABCG2-overexpressing cancer cells to various chemotherapeutic drugs, including mitoxantrone. journal-dtt.orgnih.gov A concentration of 0.5 µmol/L of 6-prenylchrysin was sufficient to sensitize wild-type ABCG2-expressing cells to mitoxantrone. journal-dtt.orgjournal-dtt.org This reversal of resistance is achieved with lower intrinsic cytotoxicity compared to other inhibitors like elacridar (B1662867) (GF120918). journal-dtt.orgnih.gov Furthermore, it appears that 6-prenylchrysin is not itself a substrate for ABCG2, meaning it is not transported out of the cell by the pump it inhibits. nih.govresearchgate.net

| Cell Line | Chemotherapeutic Agent | 6-Prenylchrysin Concentration | Effect | Reference |

|---|---|---|---|---|

| Wild-type ABCG2-transfected cells | Mitoxantrone | 0.5 µM | Efficiently sensitized cell growth | nih.gov |

| Mutant (R482T) ABCG2-transfected cells | Mitoxantrone | Higher concentrations required for sensitization | Limited effect of prenylation on inhibition | nih.gov |

| BCRP-expressing cancer cells | Mitoxantrone | 0.5 µmol/L | Sufficient to sensitize cells | journal-dtt.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Prenylchrysin and Analogues

Influence of Prenylation on Biological Activity

Prenylation, the attachment of a hydrophobic prenyl group to the flavonoid scaffold, is a key modification that significantly enhances biological activity. mdpi.com This structural alteration increases the lipophilicity of the flavonoid, which can improve its ability to permeate cellular membranes and interact with target proteins. nih.govresearchgate.net The prenyl group itself can be subject to further modifications like oxidation and cyclization, which adds to the structural diversity and biological potential of these compounds. mdpi.com

The position of the prenyl group on the flavonoid's A-ring has a profound impact on its inhibitory potency. Research has demonstrated that substitution at either the C6 or C8 position markedly enhances the inhibitory activity against the ABCG2 transporter. researchgate.net Specifically, the attachment of a prenyl group at the C6 position of chrysin (B1683763) results in the most significant increase in inhibitory affinity. researchgate.net

Studies comparing different prenylated derivatives found that 6-prenylchrysin was a more potent inhibitor than its C8-prenylated counterpart. researchgate.net This suggests that the C6 position is optimal for this particular interaction. The enhanced activity associated with C6 prenylation is not limited to ABCG2 inhibition; it is also a key feature for other biological activities, such as antibacterial effects. nih.govresearchgate.netmdpi.com For instance, in flavanones, C6 prenylation is linked to strong potential for inhibiting bacterial growth. researchgate.net

A comparative analysis between 6-prenylchrysin and its non-prenylated parent compound, chrysin, highlights the critical role of the prenyl group. The addition of a prenyl group to the chrysin structure dramatically increases its biological efficacy. In studies on the inhibition of the wild-type ABCG2 transporter, 6-prenylchrysin demonstrated a 15-fold greater affinity compared to chrysin. researchgate.net

The inhibitory potency of 6-prenylchrysin (IC₅₀ = 0.29 µM) was found to be comparable to that of GF120918 (IC₅₀ = 0.31 µM), a well-known ABCG2 inhibitor, while chrysin was significantly less potent (IC₅₀ = 4.6 µM). researchgate.netnih.gov This substantial increase in potency underscores the positive contribution of the hydrophobic prenyl substituent. researchgate.net The enhanced lipophilicity of prenylated flavonoids facilitates their ability to penetrate cell membranes, thereby improving their access to and interaction with the active site of target proteins. nih.gov

| Compound | IC₅₀ (µM) | Fold Increase in Potency vs. Chrysin | Reference |

|---|---|---|---|

| Chrysin | 4.6 ± 0.5 | - | researchgate.net |

| 6-Prenylchrysin | 0.29 ± 0.06 | ~15.9x | researchgate.net |

| 8-Prenylchrysin (B108176) | 0.28 | ~16.4x | biochempress.com |

| GF120918 (Reference Inhibitor) | 0.31 ± 0.14 | ~14.8x | researchgate.net |

Impact of Flavonoid Structural Class on ABCG2 Inhibition

The class of flavonoid is a determining factor in its ability to inhibit the ABCG2 transporter. Systematic screening has revealed that flavones are generally more effective inhibitors compared to other flavonoid classes such as flavonols, isoflavones, and flavanones. researchgate.netnih.govresearchgate.net

The key structural features that define flavones and contribute to their high potency include:

A double bond between carbons 2 and 3 (C2-C3) in the C-ring. uni-regensburg.de

The attachment of the B-ring to the C2 position of the C-ring. uni-regensburg.de

The absence of a hydroxyl group at the C3 position is also a critical feature for potent ABCG2 inhibition, which distinguishes flavones from flavonols. uni-regensburg.de These structural elements create a planar conformation that is believed to improve the binding of the flavonoid to the ABCG2 transporter. uni-regensburg.de 6-Prenylchrysin, being a flavone (B191248), possesses these advantageous structural characteristics, which, combined with its C6-prenyl group, make it a highly potent and specific inhibitor of ABCG2. researchgate.netnih.gov

Computational and Predictive Modeling for Inhibitory Potency (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. capes.gov.br For ABCG2 inhibitors like 6-prenylchrysin, 3D-QSAR modeling techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for inhibition. biochempress.comfrontiersin.org

These models analyze the steric, electrostatic, and hydrophobic fields of a series of compounds to build a predictive model. biochempress.comfrontiersin.org For flavonoid inhibitors of ABCG2, pharmacophore modeling has identified the positive contributions of molecular size, polarisability, and hydrophobicity to their inhibitory activity. ucl.ac.be Conversely, the presence of a hydrogen-bond donor was found to have a negative effect. ucl.ac.be Such models are valuable for rationally designing novel, potent inhibitors and for screening chemical libraries for potential drug candidates. biochempress.com The statistical robustness of these models is often confirmed through high correlation coefficients (R²) and cross-validated R² (Q²), indicating a strong relationship between the flavonoid structure and its inhibitory activity. biochempress.com

Contributions of Specific Substituents to Activity

Beyond the crucial prenyl group, other substituents on the flavonoid core significantly modulate the inhibitory activity of 6-prenylchrysin and its analogues against ABCG2. researchgate.netuni-regensburg.de

Key findings from SAR studies include:

Hydroxyl (OH) Group at C5: A hydroxyl group at the C5 position on the A-ring provides a positive effect on inhibitory potency. researchgate.netnih.govuni-regensburg.de

Hydroxyl (OH) Groups at C3 and C7: In contrast, hydroxyl groups at the C3 and C7 positions have a negative impact on activity. researchgate.netnih.govuni-regensburg.de

Methoxy (B1213986) (OCH₃) Group at C7: A methoxy group at the C7 position, as seen in the analogue tectochrysin, contributes a slightly positive effect to the inhibitory activity. researchgate.netnih.gov

These findings highlight a specific "pharmacophore" for ABCG2 inhibition by flavonoids: a flavone backbone with a hydroxyl group at C5, no hydroxylations at C3 or C7, and a hydrophobic substituent, such as a prenyl group, on the A-ring. researchgate.netuni-regensburg.de 6-Prenylchrysin perfectly matches this optimal substitution pattern, explaining its status as one of the most potent flavonoid inhibitors of ABCG2 identified. researchgate.net

| Structural Feature | Effect on Activity | Reference |

|---|---|---|

| Flavone Backbone (vs. Flavanone, Flavonol) | Positive | researchgate.netnih.gov |

| C2-C3 Double Bond | Positive | uni-regensburg.de |

| Prenylation at C6 | Strongly Positive | researchgate.netnih.gov |

| Prenylation at C8 | Positive | researchgate.net |

| Hydroxyl Group at C5 | Positive | researchgate.netnih.govuni-regensburg.de |

| Hydroxyl Group at C3 | Negative | researchgate.netnih.govuni-regensburg.de |

| Hydroxyl Group at C7 | Negative | researchgate.netnih.gov |

| Methoxy Group at C7 | Slightly Positive | researchgate.netnih.gov |

Biosynthesis and Synthetic Strategies for 6 Prenylchrysin and Its Derivatives

Natural Biosynthetic Pathways of Prenylated Flavonoids

Flavonoids are a class of secondary metabolites synthesized by plants through the phenylpropanoid pathway. wikipedia.orgfrontiersin.org This process begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. wikipedia.orgwikipedia.org This molecule then enters the specific flavonoid biosynthesis pathway, where the enzyme chalcone (B49325) synthase creates the foundational chalcone structure from which all flavonoids are derived. frontiersin.orgmdpi.com Prenylated flavonoids, a specific subgroup, are characterized by the addition of one or more isoprenoid groups, a modification that significantly contributes to their structural diversity and biological activities. nih.govresearchgate.net

The key step in the biosynthesis of prenylated flavonoids is the attachment of a prenyl group to the flavonoid skeleton, a reaction catalyzed by enzymes known as prenyltransferases (PTs). nih.govwur.nl These enzymes facilitate a Friedel-Crafts alkylation, transferring a dimethylallyl (prenyl) group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to an aromatic acceptor like a flavonoid. researchgate.net

Plant-based flavonoid prenyltransferases are often membrane-bound proteins, which can present challenges for their use in biotechnological applications. wur.nlacs.org In contrast, microbial PTs are generally soluble proteins, making them more suitable for heterologous expression in host organisms like E. coli for the production of prenylated flavonoids. acs.orgmdpi.com These enzymes are crucial as they catalyze a rate-limiting step that connects two major metabolic pathways. nih.gov Studies have identified conserved aspartate-rich motifs within these enzymes that are critical for their catalytic function. researchgate.net

The biosynthesis of a prenylated flavonoid such as 6-prenylchrysin is a prime example of metabolic pathway integration. The core flavonoid structure is produced via the shikimic acid and phenylpropanoid pathways, which convert primary metabolites into the C6-C3-C6 skeleton. wikipedia.orgsci-hub.se The essential prenyl group, however, is supplied by a different route: the isoprenoid pathway, which generates the prenyl donor, DMAPP. nih.govwur.nl

Prenyltransferase enzymes act as the crucial link, coupling the flavonoid backbone from the phenylpropanoid pathway with the prenyl side chain from the isoprenoid pathway. nih.gov This convergence allows for the creation of a diverse array of prenylated natural products with enhanced lipophilicity and often modified biological activity compared to their non-prenylated precursors. wur.nlacs.org

Chemical Synthesis Approaches for 6-Prenylchrysin

Laboratory synthesis provides a reliable and scalable alternative to extraction from natural sources, where prenylated flavonoids often exist in trace amounts. mdpi.com

The most straightforward chemical approach to producing 6-prenylchrysin is the direct electrophilic substitution of a prenyl group onto the chrysin (B1683763) backbone. This can be achieved through several methods:

Reaction with Prenyl Bromide: Chrysin can be reacted with a prenylating agent like 3,3-dimethylallylbromide (prenyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.gov

Reaction with Prenyl Alcohol: An alternative method involves reacting chrysin with 3-methyl-2-buten-1-ol (B147165) using a Lewis acid catalyst like zinc chloride (ZnCl₂) in ethyl acetate. mdpi.com This reaction proceeds via an aromatic electrophilic substitution to yield a mixture of C-alkylated products, including 6-prenylchrysin and 8-prenylchrysin (B108176). mdpi.com

A more fundamental approach involves building the flavone (B191248) core itself through condensation reactions. The Claisen-Schmidt condensation is a widely used and classic method for this purpose. ajptonline.comorientjchem.org This strategy typically involves:

Chalcone Formation: The condensation of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) in the presence of a base (like potassium hydroxide) or acid catalyst. orientjchem.orginnovareacademics.in This forms a 2'-hydroxychalcone (B22705) intermediate. mdpi.com

Oxidative Cyclization: The resulting chalcone undergoes an oxidative cyclization reaction to form the final flavone ring system. innovareacademics.inmdpi.com This step can be accomplished using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO). orientjchem.org

Once the desired flavone skeleton is synthesized, prenylation can be carried out as described in the direct prenylation methodologies.

Derivatization Strategies for Structure-Activity Exploration

To understand how the chemical structure of 6-prenylchrysin relates to its biological function, scientists synthesize various derivatives and test their activity. This structure-activity relationship (SAR) analysis is crucial for developing compounds with enhanced potency and specificity.

A significant area of research has been the role of 6-prenylchrysin and its derivatives as inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which are responsible for multidrug resistance in cancer cells. nih.govresearchgate.netnih.gov

Key findings from these derivatization studies include:

Effect of Prenylation: The addition of a prenyl group to the chrysin structure has a strong positive effect on its ability to inhibit ABCG2. nih.govnih.gov 6-Prenylchrysin was identified as a potent and specific inhibitor of wild-type ABCG2, with a potency comparable to the well-known inhibitor GF120918. nih.gov

Positional Importance: The position of the prenyl group is critical. Studies comparing 6-prenylchrysin and 8-prenylchrysin found differences in their inhibitory activity, suggesting that the substitution position influences how the molecule binds to its target protein. researchgate.net

Other Substitutions: SAR studies have also explored the effects of other functional groups. For instance, a hydroxyl group at position 5 of the flavone ring was found to be positive for ABCG2 inhibition, whereas hydroxyl groups at positions 3 and 7 had a negative impact. nih.govnih.gov A methoxy (B1213986) group at position 7 was slightly positive. nih.gov

Development of Novel Agonists: Derivatization is not limited to inhibitors. In one study, novel prenylated chrysin derivatives were synthesized and identified as partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolic diseases. nih.gov Specifically, 7-prenylated chrysin derivatives showed improved PPARγ binding and activity compared to the parent compound. nih.gov

These derivatization strategies, which involve synthesizing molecules with modified hydrophobic and electronic properties, are essential for probing molecular interactions and designing new therapeutic agents. researchgate.netacs.org

Table of Research Findings

| Research Area | Key Finding | Compound(s) of Interest | Reference(s) |

|---|---|---|---|

| Natural Biosynthesis | Prenyltransferases are key enzymes that catalyze the coupling of the isoprenoid and flavonoid pathways. | N/A | nih.gov |

| Chemical Synthesis | Direct C-prenylation of chrysin can be achieved using prenyl bromide with a base or prenyl alcohol with a Lewis acid. | Chrysin, 6-Prenylchrysin | mdpi.comnih.gov |

| Chemical Synthesis | Claisen-Schmidt condensation followed by oxidative cyclization is a foundational method for synthesizing the flavone core. | 2-Hydroxyacetophenone, Benzaldehyde | orientjchem.orginnovareacademics.inmdpi.com |

| Structure-Activity | Prenylation at the C6 position of chrysin creates a potent and specific inhibitor of the ABCG2 transporter. | 6-Prenylchrysin, Tectochrysin | nih.govnih.gov |

| Structure-Activity | 7-Prenylated chrysin derivatives were identified as partial PPARγ agonists with potential for treating metabolic diseases. | Chrysin 5-benzyl-7-prenylether | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 6-Prenylchrysin |

| 8-Prenylchrysin |

| 4-Coumaroyl-CoA |

| Apigenin |

| Chalcone |

| Chrysin |

| Dimethylallyl pyrophosphate (DMAPP) |

| Fisetin |

| Genistein |

| GF120918 |

| Kaempferol |

| Luteolin |

| Naringenin |

| Phenylalanine |

| Tectochrysin |

| Tricin |

Preclinical Research Methodologies and Models in 6 Prenylchrysin Studies

In Vitro Cellular Model Systems

Application of Transfected Cell Lines (e.g., HEK-293/ABCG2-transfected cells)

To specifically investigate the interaction between 6-prenylchrysin and the ABCG2 transporter, researchers utilize human embryonic kidney (HEK-293) cell lines that have been genetically engineered to overexpress this protein. This model system provides a controlled environment to study the effects of the compound on ABCG2 function without the confounding influence of other cellular resistance mechanisms.

In these studies, HEK-293 cells are transfected with plasmids containing the genetic code for either the wild-type ABCG2 (often the R482 variant) or mutant forms of the transporter (such as R482T). The successful overexpression of the ABCG2 protein in these cell lines is a prerequisite for their use in subsequent functional assays. This overexpression is typically confirmed through molecular techniques like immunoblot analysis. These transfected cell lines serve as a powerful tool to screen for inhibitors of ABCG2 and to understand the structure-activity relationships of potential modulators like 6-prenylchrysin. The use of both wild-type and mutant versions of the transporter allows for a more detailed understanding of the compound's mechanism of action, as mutations in ABCG2 can alter its substrate and inhibitor specificity.

Cell Survival and Sensitization Assays (e.g., MTT Colorimetric Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method employed to assess the impact of 6-prenylchrysin on cell viability and its ability to sensitize multidrug-resistant cells to chemotherapeutic agents. This assay measures the metabolic activity of cells, which is generally correlated with cell viability.

In the context of 6-prenylchrysin research, the MTT assay is used in two primary ways. First, it is used to determine the intrinsic cytotoxicity of 6-prenylchrysin on the HEK-293/ABCG2-transfected cells. This is important to establish concentrations at which the compound can be studied for its inhibitory effects without causing significant cell death on its own. Studies have shown that 6-prenylchrysin exhibits low intrinsic cytotoxicity. nih.gov

Second, and more importantly, the MTT assay is used to evaluate the ability of 6-prenylchrysin to reverse ABCG2-mediated drug resistance. In these sensitization assays, ABCG2-overexpressing cells are treated with a known ABCG2 substrate, such as the anticancer drug mitoxantrone (B413), in the presence and absence of 6-prenylchrysin. A successful reversal of resistance is observed when the addition of 6-prenylchrysin significantly reduces the concentration of mitoxantrone required to inhibit cell growth. Research has demonstrated that 6-prenylchrysin can efficiently sensitize wild-type ABCG2-transfected cells to mitoxantrone at sub-micromolar concentrations. nih.gov

Table 1: Effect of 6-Prenylchrysin on Mitoxantrone Cytotoxicity in ABCG2-Transfected HEK-293 Cells

| Cell Line | Treatment | Observation |

| Wild-type ABCG2-transfected HEK-293 | Mitoxantrone + 0.5 µM 6-Prenylchrysin | Efficient sensitization to mitoxantrone. nih.gov |

| Mutant (R482T) ABCG2-transfected HEK-293 | Mitoxantrone + 6-Prenylchrysin | Higher concentrations of 6-prenylchrysin required for sensitization compared to wild-type. nih.gov |

Molecular and Biochemical Assay Techniques

Drug Accumulation and Efflux Assays

To directly assess the inhibitory effect of 6-prenylchrysin on the transport function of ABCG2, drug accumulation and efflux assays are employed. These assays measure the ability of the transporter to pump its substrates out of the cell and how this process is affected by the presence of an inhibitor.

A common approach involves the use of fluorescent substrates of ABCG2, such as Hoechst 33342 or pheophorbide A. nih.gov In these assays, ABCG2-overexpressing cells are incubated with the fluorescent substrate in the presence or absence of 6-prenylchrysin. The intracellular accumulation of the fluorescent substrate is then measured using techniques like flow cytometry or fluorescence microscopy. If 6-prenylchrysin effectively inhibits ABCG2, the efflux of the fluorescent substrate will be blocked, leading to its accumulation inside the cells and a corresponding increase in the fluorescence signal. These studies have been instrumental in demonstrating that 6-prenylchrysin is a potent inhibitor of ABCG2-mediated efflux, with a potency comparable to other known inhibitors. nih.gov The IC50 value for 6-prenylchrysin's inhibition of ABCG2-mediated drug efflux has been reported to be approximately 0.3 µM. nih.gov

ATP Hydrolysis Assays (e.g., ABCG2 ATPase Activity)

ABC transporters like ABCG2 utilize the energy from ATP hydrolysis to drive the transport of their substrates across the cell membrane. Therefore, measuring the ATPase activity of ABCG2 in the presence of a potential modulator can provide insights into the nature of their interaction.

These assays are typically performed using membrane vesicles prepared from cells overexpressing the ABCG2 transporter. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate. The results of such assays have revealed a differential effect of 6-prenylchrysin on the wild-type and a mutant form of ABCG2. While 6-prenylchrysin did not affect the ATPase activity of wild-type ABCG2, it was found to stimulate the ATPase activity of the mutant (R482T) ABCG2. nih.gov This suggests that the mechanism of inhibition by 6-prenylchrysin may differ depending on the specific conformation of the transporter.

Table 2: Effect of 6-Prenylchrysin on ABCG2 ATPase Activity

| ABCG2 Variant | Effect of 6-Prenylchrysin |

| Wild-type (R482) | No alteration of ATPase activity. nih.gov |

| Mutant (R482T) | Stimulation of ATPase activity. nih.gov |

Protein Expression and Functional Studies (e.g., Immunoblot Analysis of ABCG2)

Immunoblot analysis, also known as Western blotting, is a technique used to detect and quantify the expression of specific proteins in a cell or tissue sample. In the context of 6-prenylchrysin research, immunoblotting is a crucial tool to confirm the successful overexpression of the ABCG2 protein in the transfected HEK-293 cell lines used for the functional assays.

This technique involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the ABCG2 protein. The amount of antibody binding, which is visualized using a detection system, is proportional to the amount of ABCG2 protein present in the sample. While the primary use of immunoblotting in these studies is to validate the experimental model, it can also be employed to investigate whether a compound of interest, such as 6-prenylchrysin, alters the expression level of the ABCG2 protein itself. Current research indicates that 6-prenylchrysin's mechanism of action is through direct inhibition of the transporter's function rather than by altering its expression level.

Analytical Techniques for Research Material Characterization

The rigorous characterization of research materials is a cornerstone of reliable and reproducible preclinical research. In the study of 6-prenylchrysin, a variety of analytical techniques are employed to confirm the identity, purity, and concentration of the compound. These methods are essential for ensuring that the biological effects observed in preclinical models can be accurately attributed to 6-prenylchrysin. The primary techniques utilized include spectrophotometry, chromatography, and spectroscopy, each providing unique and complementary information about the compound's characteristics.

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental and widely accessible technique for the quantification of flavonoids, including 6-prenylchrysin. This method is based on the principle that molecules absorb light at specific wavelengths. For flavonoids, the UV-Vis spectrum typically displays two major absorption bands, designated as Band I and Band II.

Band II, which appears in the 240–290 nm region, is associated with the absorption of the A-ring benzoyl system. Band I, observed in the 300–380 nm range, corresponds to the B-ring cinnamoyl system. The precise wavelengths of maximum absorbance (λmax) and the intensity of these bands are characteristic of the specific flavonoid structure, including the nature and position of its substituents.

In the case of 6-prenylchrysin, the core structure is chrysin (B1683763) (5,7-dihydroxyflavone), which is modified by the addition of a prenyl group at the 6-position. This substitution can influence the electronic transitions within the molecule and thus shift the absorption maxima compared to the parent compound. While specific, comprehensive studies detailing the spectrophotometric quantification of isolated 6-prenylchrysin are not extensively documented in publicly available literature, the general principles for flavonoid analysis are applicable. The quantification relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

For accurate quantification, a calibration curve is typically constructed using standards of known 6-prenylchrysin concentrations. The absorbance of the sample solution is then measured at the wavelength of maximum absorbance, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Methanol (B129727) is a commonly used solvent for the UV-Vis analysis of flavonoids.

Based on the analysis of structurally related prenylated flavones, the expected UV absorption maxima for 6-prenylchrysin in methanol are presented in the table below. It is important to note that these are representative values and can vary slightly depending on the specific experimental conditions.

| Spectral Band | Typical Wavelength Range (nm) | Associated Molecular Moiety |

|---|---|---|

| Band I | ~352 | B-ring cinnamoyl system |

| Band II | ~292 | A-ring benzoyl system |

| - | ~236 | - |

Emerging Research Directions and Future Perspectives for 6 Prenylchrysin

Identification and Validation of Novel Molecular Targets

A primary focus of past research on 6-prenylchrysin has been its role as a potent and specific inhibitor of the breast cancer resistance protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2). nih.gov This protein is a key mediator of multidrug resistance in cancer cells, actively extruding chemotherapeutic agents and thereby reducing their efficacy. nih.gov

6-Prenylchrysin has been shown to inhibit the drug efflux activity of wild-type ABCG2 with a potency comparable to the well-known inhibitor GF120918, exhibiting a 50% inhibitory concentration (IC50) of 0.3 µM. nih.gov A key finding is its high specificity for ABCG2; studies have detected no significant interaction with other prominent multidrug resistance proteins such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov This specificity is a desirable trait, as it may reduce off-target effects. The validation of ABCG2 as a direct molecular target provides a solid foundation for the compound's potential use in overcoming multidrug resistance.

However, the full spectrum of 6-prenylchrysin's molecular interactions is likely broader than its effect on ABCG2. The process of preclinical drug target validation aims to build confidence that a specific molecular target is central to the mechanism of a disease. drugtargetreview.com Future research must therefore focus on identifying and validating other potential molecular targets to fully understand its pharmacological profile. Methodologies such as in silico network pharmacology, molecular docking, and subsequent in vitro validation could be employed to predict and confirm new targets. mdpi.com A comprehensive understanding of its target profile is essential for predicting its efficacy and potential applications across different diseases. drugtargetreview.com

| Parameter | Finding | Reference |

|---|---|---|

| Primary Molecular Target | Breast Cancer Resistance Protein (ABCG2/BCRP) | nih.gov |

| Inhibitory Potency (IC50) | 0.3 µM against wild-type ABCG2 | nih.gov |

| Specificity | No interaction detected with P-glycoprotein or MRP1 | nih.gov |

| Effect on ATPase Activity (Wild-Type ABCG2) | Did not alter activity | nih.gov |

| Effect on ATPase Activity (Mutant R482T ABCG2) | Stimulated activity | nih.gov |

Exploration of Synergistic Research Combinations with Other Agents

Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern therapeutic strategies, particularly in oncology. mdpi.com Research into 6-prenylchrysin has already demonstrated its potential in this area. By inhibiting ABCG2, 6-prenylchrysin effectively sensitizes cancer cells to chemotherapeutic drugs that are substrates of this transporter. For instance, a low concentration of 0.5 µM 6-prenylchrysin was shown to efficiently sensitize wild-type ABCG2-expressing cells to the anticancer agent mitoxantrone (B413). nih.gov This chemosensitizing effect is a prime example of a synergistic interaction that could enhance the efficacy of existing cancer treatments.

The exploration of further synergistic combinations is a promising future research direction. Studies on the parent compound, chrysin (B1683763), offer valuable clues. For example, the combination of chrysin and metformin (B114582) has been shown to produce synergistic growth-inhibitory effects in breast cancer cells by suppressing the expression of hTERT and cyclin D1. waocp.orgnih.gov Given that 6-prenylchrysin shares the same flavonoid backbone, it is plausible that it could exhibit similar or even enhanced synergistic effects when combined with agents like metformin or other targeted therapies. Investigating combinations of 6-prenylchrysin with a range of conventional chemotherapeutics and natural compounds could uncover novel treatment regimens with improved therapeutic windows and the ability to overcome drug resistance. mdpi.commdpi.com

| Combination Agent | Rationale for Synergy | Status | Reference |

|---|---|---|---|

| Mitoxantrone | 6-Prenylchrysin inhibits ABCG2-mediated efflux of mitoxantrone, increasing its intracellular concentration and efficacy. | Demonstrated | nih.gov |

| Metformin | Based on the synergistic anti-proliferative effects observed with the parent compound chrysin in breast cancer cells. | Hypothesized | nih.gov |

| Other ABCG2 Substrates (e.g., Topotecan, Doxorubicin) | Inhibition of ABCG2 is expected to increase the sensitivity of cancer cells to other chemotherapeutics transported by it. | Hypothesized | nih.gov |

| Piperine | Piperine has shown synergistic anticancer effects with chrysin in nanoparticle formulations, suggesting a potential combination. | Hypothesized | researchgate.net |

Addressing Unexplored Biological Activities and Mechanisms

While the inhibition of ABCG2 is the most well-documented activity of 6-prenylchrysin, its full biological and mechanistic profile remains largely unexplored. nih.gov The known mechanism of its interaction with ABCG2 is itself complex; it does not inhibit the ATPase activity of the wild-type protein but stimulates this activity in the R482T mutant version. nih.gov The underlying reason for this differential effect is a key unanswered question that warrants further investigation.

Beyond ABCG2, it is highly probable that 6-prenylchrysin possesses other biological activities, a common feature of flavonoid compounds. The parent molecule, chrysin, has been associated with a variety of effects, including the suppression of key cell cycle and survival proteins. nih.gov Future research should aim to systematically screen 6-prenylchrysin for other potential activities, such as:

Anti-proliferative Effects: Direct effects on cancer cell proliferation through modulation of pathways like PI3K/Akt, MAPK, or NF-κB.

Induction of Apoptosis: The ability to trigger programmed cell death in cancer cells, independent of its ABCG2-inhibitory role.

Anti-inflammatory Activity: Many flavonoids exhibit potent anti-inflammatory properties, which could be relevant in the context of cancer and other inflammatory diseases.

Antioxidant Properties: Investigating its capacity to scavenge reactive oxygen species and modulate cellular redox status.

A broader understanding of these potential activities will expand the possible therapeutic applications of 6-prenylchrysin beyond its role as a chemosensitizing agent.

Optimizing Inhibitory Potency and Specificity through Structural Modifications

Medicinal chemistry offers powerful strategies to enhance the therapeutic properties of natural products. mdpi.com Structure-activity relationship (SAR) studies have already provided initial insights into the structural features of 6-prenylchrysin that are critical for its activity. The prenyl group at the 6-position of the flavone (B191248) core has been identified as producing a strong positive effect on its ability to inhibit ABCG2. nih.gov In contrast, hydroxyl groups at positions 3 and 7 are less favorable for this activity. nih.gov

This foundational SAR knowledge serves as a launchpad for further structural modifications aimed at optimizing potency, specificity, and pharmacokinetic properties. Future research in this area could involve:

Modification of the Prenyl Group: Altering the length, branching, or saturation of the prenyl chain could fine-tune the interaction with the binding pocket of ABCG2.

Substitution on the Phenyl Rings: Adding or modifying functional groups on the A and B rings of the flavonoid scaffold could enhance binding affinity or introduce new interactions with the target protein.

Scaffold Hopping: Replacing the flavonoid core with other chemical scaffolds while retaining key pharmacophoric features, like the prenyl group, could lead to novel inhibitors with improved drug-like properties. mdpi.com

Systematic synthetic chemistry campaigns, guided by computational modeling and biological screening, could lead to the development of second-generation analogs of 6-prenylchrysin with superior inhibitory potency and a more refined pharmacological profile. nih.gov

| Structural Feature/Modification | Effect on ABCG2 Inhibition | Reference |

|---|---|---|

| Prenylation at Position 6 | Strongly positive | nih.gov |

| Hydroxyl Group at Position 5 | Positive | nih.gov |

| Hydroxyl Group at Position 3 or 7 | Negative | nih.gov |

| Methoxy (B1213986) Group at Position 7 | Slightly positive | nih.gov |

Q & A

Q. What are the established synthesis routes for 6-Prenylchrysin, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of 6-Prenylchrysin typically involves prenylation of chrysin using prenyl donors (e.g., dimethylallyl pyrophosphate) under acidic or enzymatic conditions. Key factors include:

- Solvent systems (e.g., acetone, methanol) affecting reaction kinetics .

- Catalysts (e.g., Lewis acids like AlCl₃ or biocatalysts like prenyltransferases) influencing regioselectivity .

- Purification methods (e.g., column chromatography, HPLC) to isolate high-purity compounds (>95%) .

Example protocol: Chrysin (1 mmol) is reacted with dimethylallyl bromide (1.2 mmol) in acetone with K₂CO₃ (2 mmol) at 60°C for 12 hours, yielding ~65% 6-Prenylchrysin after HPLC purification .

Q. What in vitro assays are commonly used to evaluate the bioactivity of 6-Prenylchrysin, and what are their methodological limitations?

- Methodological Answer: Common assays include:

- MTT assay for cytotoxicity (limitation: false positives due to compound interference with tetrazolium salts) .

- Western blot for protein expression analysis (limitation: antibody specificity and semi-quantitative results) .

- ROS detection kits (e.g., DCFH-DA) for oxidative stress measurement (limitation: auto-oxidation artifacts) .

Best practice: Validate findings with orthogonal assays (e.g., combine MTT with ATP-based viability assays) .

Advanced Research Questions

Q. How can researchers optimize 6-Prenylchrysin’s solubility and bioavailability for in vivo studies?

- Methodological Answer: Strategies include:

- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility .

- Prodrug design (e.g., glycosylation) to improve metabolic stability .

- Pharmacokinetic profiling using LC-MS/MS to assess bioavailability in rodent models .

Key consideration: Balance between chemical modification and retention of bioactivity .

Q. How can contradictions in reported IC₅₀ values of 6-Prenylchrysin across studies be systematically addressed?

- Methodological Answer: Contradictions may arise from:

- Cell line variability (e.g., HepG2 vs. MCF-7 metabolic differences) .

- Assay protocols (e.g., incubation time, serum concentration) .

- Compound purity (e.g., HPLC vs. NMR validation) .

Resolution steps:

Replicate experiments using standardized protocols (e.g., CLSI guidelines) .

Compare raw data for batch-to-batch variability .

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational approaches are suitable for predicting 6-Prenylchrysin’s molecular targets, and how can these be validated?

- Methodological Answer:

- Docking simulations (e.g., AutoDock Vina) to identify binding affinities for kinases or receptors .

- QSAR models to correlate structural features with activity .

Validation steps: - In vitro target inhibition assays (e.g., kinase activity assays) .

- CRISPR/Cas9 knockout of predicted targets to confirm functional relevance .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships of 6-Prenylchrysin?

- Methodological Answer: Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

Literature Review and Experimental Design

Q. How should researchers structure a literature review to identify gaps in 6-Prenylchrysin research?

- Methodological Answer:

- Database search : Use SciFinder and PubMed with keywords: "6-Prenylchrysin AND (synthesis OR bioactivity)" .

- PICO framework : Population (cell/animal models), Intervention (dose/concentration), Comparison (control groups), Outcome (e.g., apoptosis, ROS reduction) .

- Gap analysis : Highlight understudied areas (e.g., long-term toxicity, epigenetic effects) .

Tables for Key Methodological Comparisons

| Parameter | Synthesis Method A | Synthesis Method B |

|---|---|---|

| Yield | 65% | 48% |

| Purity (HPLC) | >98% | 92% |

| Reaction Time | 12 hours | 24 hours |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.